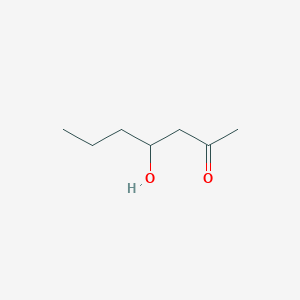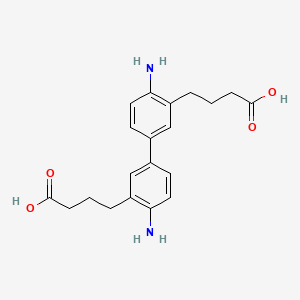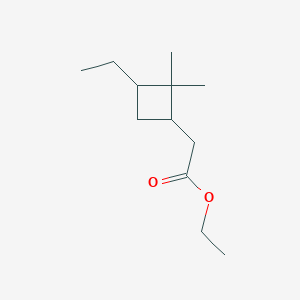
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is a complex organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound features a titanium center coordinated to a dichlorophenyl group and a dimethyl-lambda5-phosphane ligand, making it a subject of study in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium typically involves the reaction of titanium tetrachloride with 2,3-dichlorophenylphosphane in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme can be represented as follows:
TiCl4+2,3-dichlorophenylphosphane→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state titanium complexes.
Substitution: Ligand exchange reactions can occur, where the dichlorophenyl or phosphane ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of a coordinating solvent and elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide complexes, while reduction can produce titanium(III) species.
Scientific Research Applications
Chemistry
In chemistry, Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is used as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Biology
The compound’s potential biological applications are being explored, particularly in the development of new pharmaceuticals and as a probe for studying biological systems.
Medicine
In medicine, research is ongoing to investigate the compound’s potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry
Industrially, the compound is used in the production of advanced materials, including high-performance polymers and coatings.
Mechanism of Action
The mechanism by which Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium exerts its effects involves coordination to target molecules, leading to changes in their structure and reactivity. The titanium center can interact with various functional groups, facilitating catalytic processes and molecular transformations.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A related compound with a similar dichlorophenyl group but different coordination chemistry.
2,3-Dichlorophenyl isothiocyanate: Another compound featuring the dichlorophenyl moiety, used in different chemical applications.
Uniqueness
Dichloro-(2,3-dichlorophenyl)-dimethyl-lambda5-phosphane;titanium is unique due to its specific coordination environment and the presence of both dichlorophenyl and phosphane ligands, which confer distinct reactivity and catalytic properties.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and application development.
Properties
CAS No. |
25669-76-5 |
|---|---|
Molecular Formula |
C8H9Cl4PTi |
Molecular Weight |
325.8 g/mol |
IUPAC Name |
dichloro-(2,3-dichlorophenyl)-dimethyl-λ5-phosphane;titanium |
InChI |
InChI=1S/C8H9Cl4P.Ti/c1-13(2,11,12)7-5-3-4-6(9)8(7)10;/h3-5H,1-2H3; |
InChI Key |
AATIIXOMBSHBKT-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)(C1=C(C(=CC=C1)Cl)Cl)(Cl)Cl.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


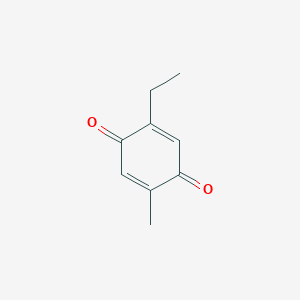
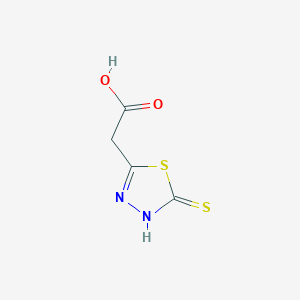
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
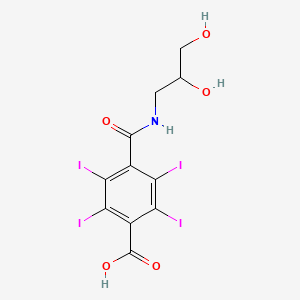

![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
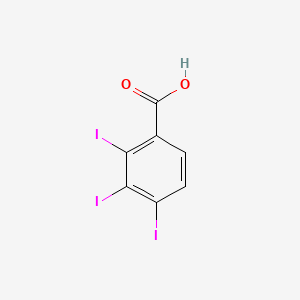
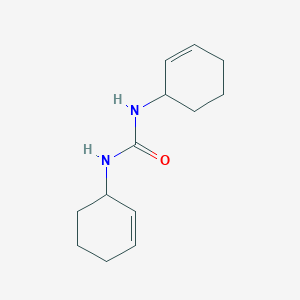
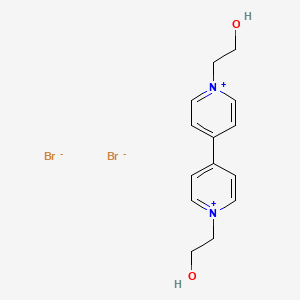
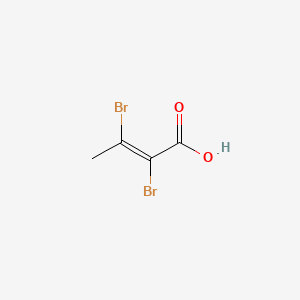
![[1,1'-Biphenyl]-2,2'-diol, 5,5'-bis(1,1-dimethylethyl)-3,3'-dimethyl-](/img/structure/B14686220.png)
